OLED Device External Quantum Efficiency: Ir(piq)₂(L3) Delivers 14.9% EQE, Outperforming Ir(piq)₂(L1) (9.6%) and Ir(piq)₂(L2) (7.3%) by 1.5× to 2.0×
In solution-processed deep-red phosphorescent organic light-emitting diodes (PhOLEDs), the Ir(III) complex Ir(piq)₂(L3)—synthesized using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as the ancillary ligand precursor—achieved a maximum external quantum efficiency (EQE) of 14.9% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.67, 0.33) and a current efficiency of 10.8 cd/A . By direct head-to-head comparison in the same device architecture (10 wt% dopant concentration), Ir(piq)₂(L1) (derived from 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde) yielded an EQE of only 9.6%, while Ir(piq)₂(L2) (derived from 5-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde) achieved merely 7.3% EQE . The L3-based device thus shows an EQE advantage of approximately 1.55× over L1 and 2.04× over L2, representing the highest reported EQE among simple-design solution-processed Ir(III) PhOLEDs at the time of publication .
| Evidence Dimension | Maximum external quantum efficiency (EQEmax) of solution-processed deep-red PhOLED devices |
|---|---|
| Target Compound Data | Ir(piq)₂(L3): EQEmax = 14.9%, CEmax = 10.8 cd/A, CIE (0.67, 0.33) |
| Comparator Or Baseline | Ir(piq)₂(L1): EQEmax = 9.6%, CEmax = 9.9 cd/A, CIE (0.66, 0.34); Ir(piq)₂(L2): EQEmax = 7.3% |
| Quantified Difference | L3 vs. L1: +5.3 percentage points (1.55× improvement); L3 vs. L2: +7.6 percentage points (2.04× improvement) |
| Conditions | Solution-processed PhOLED; 10 wt% dopant in host; device architecture as described in Prajapati et al. (2020) Organic Electronics |
Why This Matters
For OLED materials procurement, the 2× EQE advantage of L3-based devices directly translates to higher power efficiency and luminance at lower driving voltages, justifying selection of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde over its p-tolyl (L2) and o-chlorophenyl (L1) analogs as the ancillary ligand precursor of choice.
